molecular formula C10H10O3S B567450 3-((Phenylsulfonyl)methylene)oxetane CAS No. 1221819-46-0

3-((Phenylsulfonyl)methylene)oxetane

Cat. No.: B567450
CAS No.: 1221819-46-0
M. Wt: 210.247
InChI Key: NCHCTLRZIXTLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Phenylsulfonyl)methylene)oxetane is an organic compound with the molecular formula C10H10O3S It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenylsulfonyl group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Phenylsulfonyl)methylene)oxetane typically involves the reaction of (methylsulfonyl)benzene with an appropriate oxetane precursor. One common method involves the use of dry tetrahydrofuran (THF) as a solvent, with the reaction mixture being cooled to 0°C under an inert atmosphere of argon . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in sufficient quantities for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-((Phenylsulfonyl)methylene)oxetane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from the reactions of this compound include sulfone and sulfide derivatives, as well as various substituted oxetane compounds. These products can be further utilized in synthetic chemistry and material science applications.

Scientific Research Applications

3-((Phenylsulfonyl)methylene)oxetane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((Phenylsulfonyl)methylene)oxetane involves its interaction with molecular targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The phenylsulfonyl group can participate in various chemical transformations, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    3-((Phenylsulfonyl)methylene)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.

    3-((Phenylsulfonyl)methylene)cyclobutane: Contains a cyclobutane ring instead of an oxetane ring.

    3-((Phenylsulfonyl)methylene)oxirane: Features an oxirane (epoxide) ring instead of an oxetane ring.

Uniqueness

3-((Phenylsulfonyl)methylene)oxetane is unique due to its four-membered oxetane ring, which imparts distinct chemical and physical properties. The strained ring system makes it more reactive compared to its larger ring analogs, allowing for a wider range of chemical transformations and applications.

Properties

IUPAC Name

3-(benzenesulfonylmethylidene)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHCTLRZIXTLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of BuLi (2.5 M in hexanes, 22.5 mL, 56.3 mmol) was added over 10 min to a solution of methylphenylsulfone (4.00 g, 25.6 mmol) in THF (70 mL) at 0° C. The solution went from clear to light green to a heterogeneous yellow suspension. The mixture was stirred for 30 min at 0° C. and then chlorodiethylphosphonate (4.46 mL, 30.7 mmol) was added dropwise and the stirring was continued for 30 min, at which point the solution turned clear orange. The reaction mixture was then cooled to −78° C. and oxetan-3-one (1.85 g, 25.6 mmol) was added in THF (3 mL). The reaction mixture turned pale brown/yellow in color. After stirring for another 1.5 h, the reaction mixture was filtered through a plug of silica gel. The filtrate was triturated with solid NH4Cl until pH reached 7. The mixture was then filtered and the filtrate was concentrated. The residue was purified by silica gel chromatography (0-60% EtOAc/heptane) to provide 3-((phenylsulfonyl)methylene)oxetane. 1H NMR (400 MHz, CD2Cl2) δ ppm 7.86-7.99 (m, 2 H) 7.68-7.77 (m, 1 H) 7.57-7.68 (m, 2 H) 6.18 (t, J=2.40 Hz, 1 H) 5.59-5.70 (m, 2 H) 5.30 (td, J=3.41, 2.27 Hz, 2 H)
Name
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
chlorodiethylphosphonate
Quantity
4.46 mL
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.